RP-6685

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

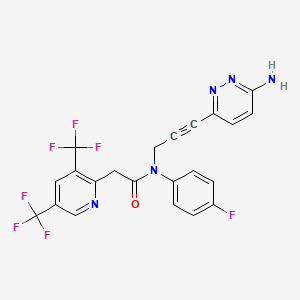

Molecular Formula |

C22H14F7N5O |

|---|---|

Molecular Weight |

497.4 g/mol |

IUPAC Name |

N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C22H14F7N5O/c23-14-3-6-16(7-4-14)34(9-1-2-15-5-8-19(30)33-32-15)20(35)11-18-17(22(27,28)29)10-13(12-31-18)21(24,25)26/h3-8,10,12H,9,11H2,(H2,30,33) |

InChI Key |

LHFFKHVGAKIDNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(CC#CC2=NN=C(C=C2)N)C(=O)CC3=C(C=C(C=N3)C(F)(F)F)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RP-6685

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of the DNA polymerase theta (Polθ).[1][2][3][4][5] Polθ is a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[6] The inhibition of Polθ's polymerase activity by this compound has demonstrated significant antitumor efficacy, particularly in tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of DNA Polymerase Theta (Polθ)

The primary mechanism of action of this compound is the direct inhibition of the polymerase domain of DNA polymerase theta (Polθ).[2][5] Polθ plays a critical role in the TMEJ pathway, which is an alternative DNA double-strand break repair pathway that becomes crucial for cell survival when the high-fidelity homologous recombination (HR) pathway is compromised.[6]

In HR-deficient cancer cells, such as those with BRCA1 or BRCA2 mutations, the reliance on the TMEJ pathway for DNA repair is significantly increased. This creates a state of synthetic lethality, where the inhibition of Polθ by this compound in these already HR-deficient cells leads to catastrophic DNA damage and subsequent cell death.[2][5]

This compound binds to an allosteric site on the polymerase domain of Polθ, leading to a conformational change that inhibits its DNA synthesis activity.[7] This prevents the annealing of broken DNA ends and the subsequent gap-filling synthesis, which are essential steps in the TMEJ pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound from in vitro and in vivo studies.

| In Vitro Activity of this compound | |

| Parameter | Value |

| Polθ Polymerase Domain IC50 (PicoGreen Assay) | 5.8 nM[1][4] |

| Full-length Polθ Polymerase Activity IC50 | 550 pM[1][4] |

| Polθ ATPase Activity | Inactive[1][4] |

| Cellular Polθ Inhibition IC50 (HEK293 LIG4-/- cells) | 0.94 µM[1][4] |

| In Vivo Efficacy of this compound in HCT116 BRCA2-/- Xenograft Model | |

| Parameter | Value |

| Dosing Regimen | 80 mg/kg, orally (p.o.), twice daily (BID) for 21 days[1] |

| Tumor Growth Inhibition | Showed tumor regression during the first 8 days of treatment[1] |

| Effect in BRCA2+/+ HCT116 tumors | Did not inhibit tumor growth[1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the key biological and experimental processes related to this compound.

Caption: Theta-Mediated End Joining (TMEJ) Pathway and this compound Inhibition.

Caption: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

The following protocols are based on the methodologies reported in the primary literature describing the discovery and characterization of this compound.

In Vitro Assays

1. Human Polθ Polymerase Domain (pol) PicoGreen Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against the purified polymerase domain of human Polθ.

-

Materials:

-

384-well plates

-

Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

Human Polθ polymerase domain (amino acids 1819–2590)

-

Primed DNA substrate

-

dNTPs

-

This compound (or other test compounds) dissolved in DMSO

-

50 mM EDTA

-

PicoGreen dsDNA quantitation reagent

-

-

Procedure:

-

Prepare the reaction mixture in a 384-well plate with a final volume of 20 µL per well.

-

The final concentrations in the reaction mixture should be: 1 nM human Polθ polymerase domain, 50 nM primed DNA substrate, and 10 µM dNTPs in the reaction buffer.

-

Add the test compounds (e.g., this compound) to the wells. The final DMSO concentration should be 1%.

-

Initiate the reaction by adding dNTPs.

-

Incubate the plate at room temperature for 30 minutes.

-

Stop the reaction by adding 10 µL of 50 mM EDTA.

-

Add PicoGreen dye to each well according to the manufacturer's instructions.

-

Measure the fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

-

2. Cellular Microhomology-Mediated End Joining (MMEJ) Assay

-

Objective: To assess the ability of this compound to inhibit Polθ-mediated MMEJ in a cellular context.

-

Materials:

-

HEK293 cells

-

MMEJ reporter plasmid (containing a GFP cassette flanked by microhomology sequences)

-

I-SceI endonuclease expression plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Flow cytometer

-

-

Procedure:

-

Co-transfect HEK293 cells with the MMEJ reporter plasmid and the I-SceI expression plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for 48 hours to allow for DSB induction, repair, and GFP expression.

-

Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.

-

A reduction in the percentage of GFP-positive cells in the presence of this compound indicates inhibition of the MMEJ pathway.

-

In Vivo Studies

1. HCT116 BRCA2-/- Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound in a BRCA2-deficient tumor model.

-

Materials:

-

Female athymic nude mice

-

HCT116 BRCA2-/- cells

-

Matrigel (optional)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant 5 x 10^6 HCT116 BRCA2-/- cells (typically in a mixture with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the dosing formulation of this compound in the vehicle.

-

Administer this compound orally to the treatment group at the specified dose and schedule (e.g., 80 mg/kg, BID).

-

Administer the vehicle to the control group following the same schedule.

-

Measure tumor volumes and mouse body weights at regular intervals (e.g., twice weekly).

-

Continue the treatment for the planned duration (e.g., 21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Analyze the tumor growth data to determine the efficacy of this compound.

-

Conclusion

This compound is a promising therapeutic agent that selectively targets the DNA polymerase theta, a critical component of the TMEJ DNA repair pathway. Its mechanism of action, centered on the principle of synthetic lethality in HR-deficient tumors, provides a clear rationale for its development as a targeted cancer therapy. The data presented in this guide, along with the detailed protocols, offer a comprehensive resource for researchers and drug development professionals working on Polθ inhibitors and related fields.

References

- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 5. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

RP-6685: A Deep Dive into a Novel DNA Polymerator Theta Inhibitor for Cancer Therapy

For Immediate Release

This technical guide provides an in-depth overview of RP-6685, a potent and selective small molecule inhibitor of DNA polymerase theta (Polθ). Developed by Repare Therapeutics, this compound represents a promising therapeutic strategy for cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the preclinical data, mechanism of action, and experimental methodologies associated with this compound.

Executive Summary

DNA polymerase theta, encoded by the POLQ gene, is a key enzyme in the microhomology-mediated end-joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[1][2] In cancers with impaired HR, tumor cells become heavily reliant on MMEJ for survival, creating a synthetic lethal vulnerability. This compound exploits this dependency by specifically inhibiting the polymerase activity of Polθ, leading to catastrophic DNA damage and selective killing of cancer cells.[1][3] Preclinical studies have demonstrated the oral bioavailability and in vivo efficacy of this compound in BRCA2-deficient tumor models, highlighting its potential as a targeted cancer therapeutic.[1][4]

Mechanism of Action: Targeting the Achille's Heel of HR-Deficient Tumors

This compound functions as a highly selective inhibitor of the DNA polymerase domain of Polθ.[1] Polθ is a multi-domain enzyme, and its polymerase activity is crucial for the final steps of the MMEJ pathway, where it fills in DNA gaps after microhomology-mediated annealing of broken DNA ends.[3][5] By inhibiting this function, this compound effectively stalls the MMEJ pathway, leading to the accumulation of unresolved DSBs. In HR-deficient cells, where the primary high-fidelity DSB repair pathway is already compromised, this inhibition proves to be synthetically lethal.

The discovery of this compound stemmed from a high-throughput screening (HTS) campaign of 350,000 compounds, which identified an initial hit with an IC50 of 11 μM.[1][6] Subsequent structure-based drug design and optimization of its cellular potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties led to the identification of this compound.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic profile.

| Assay Type | Target | IC50 | Reference |

| PicoGreen Assay | Polθ (polymerase domain) | 5.8 nM | [4][8] |

| Full-Length Polθ Activity | Polθ | 550 pM | [4][9] |

| Cellular Assay (HEK293 LIG4-/-) | Polθ | 0.94 µM | [4] |

| Cellular Proliferation (HCT116 BRCA2-/-) | - | Sub-micromolar | [10] |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F) | 66% | Mouse | [9] |

| Half-life (t1/2) | 0.4 hours | Mouse | [9] |

| In Vivo Efficacy | Tumor regression in HCT116 BRCA2-/- xenografts at 80 mg/kg, p.o., BID | Mouse | [4][9] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Key Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

DNA Polymerase Theta Inhibition Assay (PicoGreen)

This assay quantifies the polymerase activity of Polθ by measuring the amount of double-stranded DNA (dsDNA) synthesized.

Principle: The assay utilizes a primer-template DNA substrate. In the presence of dNTPs, Polθ extends the primer, creating dsDNA. The fluorescent dye PicoGreen intercalates with dsDNA, and the resulting fluorescence is proportional to the polymerase activity.

Protocol Outline:

-

Reaction Setup: Prepare a reaction mixture containing the Polθ enzyme, a defined primer-template DNA substrate, and dNTPs in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

-

Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature for a specific duration to allow for DNA synthesis.

-

PicoGreen Staining: Stop the reaction and add PicoGreen dye to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Protocol Outline:

-

Cell Seeding: Seed cancer cells (e.g., HCT116 BRCA2-/- and its wild-type counterpart) in 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability/Proliferation Measurement: Assess cell viability or proliferation using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or by quantifying ATP levels (e.g., CellTiter-Glo).

-

Data Analysis: Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Efficacy Studies

These studies evaluate the anti-tumor activity of this compound in a living organism.

Protocol Outline:

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116 BRCA2-/-) into immunodeficient mice.

-

Tumor Growth and Randomization: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 80 mg/kg, twice daily). The control group receives a vehicle.[4][9]

-

Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis). Compare the tumor growth between the treated and control groups to determine the efficacy of this compound.

Visualizing the Science: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the MMEJ pathway and a typical experimental workflow for evaluating Polθ inhibitors.

Caption: Microhomology-Mediated End-Joining (MMEJ) Pathway and this compound Inhibition.

Caption: Preclinical Development Workflow for a Polθ Inhibitor like this compound.

Conclusion and Future Directions

This compound has emerged as a potent and selective inhibitor of DNA polymerase theta with a clear mechanism of action and promising preclinical efficacy. Its ability to selectively target the synthetic lethal vulnerability of HR-deficient cancers positions it as a strong candidate for further clinical development. Future research will likely focus on combination therapies, exploring the synergy of this compound with other DNA damage response inhibitors, such as PARP inhibitors, to enhance anti-tumor activity and overcome potential resistance mechanisms. The continued investigation of this compound and other Polθ inhibitors holds significant promise for advancing precision oncology and improving outcomes for patients with difficult-to-treat cancers.

References

- 1. Linking DNA polymerase theta structure and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA polymerase theta in cancer therapy: mechanism of action and modulator development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multifaceted Nature of DNA Polymerase θ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Synthetic Lethality: A Technical Guide to RP-6685 in BRCA-Deficient Cancers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and therapeutic potential of RP-6685, a selective inhibitor of DNA Polymerase Theta (Polθ), in the context of BRCA-deficient cancer cells. By exploiting the principle of synthetic lethality, this compound presents a promising targeted therapy for tumors harboring mutations in the BRCA1 or BRCA2 genes, which are crucial for Homologous Recombination (HR), a major DNA double-strand break (DSB) repair pathway. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying molecular pathways associated with this compound's activity.

Introduction: The Synthetic Lethal Strategy

Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this can be exploited by targeting a protein or pathway that is essential for the survival of cancer cells with a specific genetic alteration, such as a mutation in a tumor suppressor gene like BRCA1 or BRCA2.

Cells with defective BRCA proteins are deficient in HR-mediated DNA repair. Consequently, they become heavily reliant on alternative, more error-prone DNA repair pathways to survive. One such pathway is Theta-Mediated End Joining (TMEJ), which is orchestrated by the enzyme DNA Polymerase Theta (Polθ). By inhibiting Polθ with this compound, the TMEJ pathway is blocked, leading to the accumulation of lethal DNA damage and selective cell death in BRCA-deficient cancer cells, while sparing normal cells with functional HR.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | IC50 | Reference |

| PicoGreen Assay | DNA Polymerase Theta (Polθ) | 5.8 nM | [4][5] |

| Full-Length Polθ Activity | Full-Length Polθ | 550 pM | [4][5] |

| Cellular Polθ Inhibition | HEK293 LIG4-/- cells | 0.94 µM | [4][5] |

| Cell Proliferation | HCT116 BRCA2-/- cells | Micromolar range | [6] |

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Animal Model | Treatment Group | Dosing Schedule | Outcome | Reference |

| Female CD1 nude mice with HCT116 BRCA2-/- xenografts | This compound | 80 mg/kg, p.o., BID for 21 days | Tumor regression observed during the first 8 days of treatment | [4][6] |

| Female CD1 nude mice with HCT116 BRCA2+/+ xenografts | This compound | 80 mg/kg, p.o., BID for 21 days | No inhibition of tumor growth | [4] |

Signaling and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key molecular pathway and experimental workflows.

Detailed Experimental Protocols

Polθ Inhibition Assay (PicoGreen Assay)

This assay measures the polymerase activity of Polθ by quantifying the amount of double-stranded DNA (dsDNA) synthesized.

Materials:

-

Recombinant human Polθ enzyme

-

PicoGreen dsDNA quantitation reagent

-

DNA template/primer substrate

-

dNTPs

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound at various concentrations

-

384-well black plates

-

Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DNA template/primer, and dNTPs.

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the Polθ enzyme to the reaction mixture.

-

Initiate the reaction by adding the enzyme/reaction mixture to the wells containing the inhibitor.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add diluted PicoGreen reagent to each well and incubate in the dark for 5 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition of Polθ activity for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay (Crystal Violet Assay)

This assay assesses the effect of this compound on the proliferation of BRCA-proficient and -deficient cells.

Materials:

-

HCT116 BRCA2+/+ and HCT116 BRCA2-/- cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound at various concentrations

-

96-well plates

-

Crystal violet solution (0.5% in 25% methanol)

-

10% acetic acid

-

Plate reader for absorbance measurement (~570 nm)

Procedure:

-

Seed HCT116 BRCA2+/+ and HCT116 BRCA2-/- cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 5-7 days).

-

Wash the cells with PBS.

-

Fix the cells with methanol for 15 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at ~570 nm using a plate reader.

-

Plot the absorbance against the drug concentration to determine the IC50 for each cell line.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Female CD1 nude mice (6-8 weeks old)

-

HCT116 BRCA2-/- and HCT116 BRCA2+/+ cells

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of HCT116 BRCA2-/- or HCT116 BRCA2+/+ cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 80 mg/kg) or vehicle control orally, twice daily (BID), for the duration of the study (e.g., 21 days).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

This compound demonstrates potent and selective inhibition of Polθ, leading to synthetic lethality in BRCA-deficient cancer cells. Preclinical data from both in vitro and in vivo models strongly support its therapeutic potential as a targeted agent for cancers with defects in the HR pathway. The detailed methodologies and mechanistic understanding provided in this guide serve as a valuable resource for researchers and drug developers working to advance this promising therapeutic strategy into the clinic. Further investigation into biomarkers of response and potential resistance mechanisms will be crucial for the successful clinical development of this compound and other Polθ inhibitors.

References

The Role of RP-6685 in Microhomology-Mediated End Joining (MMEJ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway, an alternative and error-prone DNA double-strand break repair mechanism. In cancers with deficiencies in the high-fidelity homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, cells become heavily reliant on MMEJ for survival. This dependency presents a therapeutic vulnerability. RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of the DNA polymerase activity of Polθ. By targeting Polθ, this compound effectively blocks the MMEJ pathway, leading to synthetic lethality in HR-deficient cancer cells. This guide provides an in-depth overview of the role of this compound in MMEJ, including its mechanism of action, quantitative data, and detailed experimental protocols.

Introduction to Microhomology-Mediated End Joining (MMEJ)

DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can lead to genomic instability and cell death if not properly repaired.[1] Mammalian cells have evolved several DSB repair pathways, the main ones being non-homologous end joining (NHEJ) and homologous recombination (HR). MMEJ, also known as alternative end-joining (alt-EJ), is a third, mechanistically distinct pathway that repairs DSBs using short homologous sequences (microhomologies) of 2-20 base pairs to align the broken ends.[1][2][3]

The MMEJ pathway is initiated by the resection of DSB ends to create 3' single-stranded DNA (ssDNA) overhangs. DNA Polymerase Theta (Polθ) then plays a crucial dual role: it first anneals the microhomologous sequences on the opposing strands and then uses its polymerase activity to fill in the gaps, followed by ligation to complete the repair.[2][4] This process is inherently mutagenic, often resulting in deletions and insertions at the repair site.[1] While a minor pathway in healthy cells, MMEJ is frequently upregulated in cancer, particularly in tumors with HR deficiency, making Polθ an attractive target for cancer therapy.[1][5]

This compound: A Potent and Selective Inhibitor of Polymerase Theta

This compound is a novel small molecule inhibitor developed by Repare Therapeutics that specifically targets the polymerase domain of Polθ.[1][5][6] Its mechanism of action is centered on blocking the DNA synthesis step of the MMEJ pathway, which is essential for the completion of this repair process. The inhibition of Polθ by this compound in HR-deficient cancer cells, which are dependent on MMEJ for survival, leads to the accumulation of unrepaired DSBs and subsequent cell death, an effect known as synthetic lethality.

Mechanism of Action of this compound

The core function of this compound is the direct inhibition of the polymerase activity of Polθ. By binding to the polymerase domain, this compound prevents the enzyme from synthesizing DNA to fill the gaps that are present after the microhomology annealing step in MMEJ. This leads to an aborted repair process, leaving persistent DSBs. In cancer cells that lack a functional HR pathway, these unrepaired DSBs trigger apoptosis.

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.[1]

Biochemical Potency and Selectivity

This compound demonstrates high potency against the polymerase activity of human Polθ and exhibits excellent selectivity over other human DNA polymerases.

| Target Enzyme | IC50 (nM) | Assay Type |

| Human Polθ | 5.8 | PicoGreen Assay |

| Human Polα | >10,000 | Enzyme Activity Assay |

| Human Polε | >10,000 | Enzyme Activity Assay |

| Human Polγ | >10,000 | Enzyme Activity Assay |

| Human Polλ | >10,000 | Enzyme Activity Assay |

| Human Polμ | >10,000 | Enzyme Activity Assay |

| Table 1: Biochemical potency and selectivity of this compound. Data sourced from Bubenik et al., 2022.[1][5] |

Cellular Activity

This compound selectively inhibits the proliferation of cancer cell lines with deficiencies in the HR pathway, such as those with BRCA2 mutations.

| Cell Line | Genotype | IC50 (µM) |

| HCT116 | BRCA2 +/+ | >10 |

| HCT116 | BRCA2 -/- | ~1.0 |

| Table 2: Cellular potency of this compound in isogenic HCT116 cell lines. Data indicates a significant shift in potency in the BRCA2-deficient cells, demonstrating synthetic lethality. Sourced from Bubenik et al., 2022.[1] |

In Vivo Efficacy

In a mouse xenograft model using BRCA2-deficient human colorectal cancer cells, orally administered this compound showed significant anti-tumor activity.

| Model | Compound | Dosing | Tumor Growth Inhibition |

| HCT116 BRCA2 -/- Xenograft | This compound | 80 mg/kg, p.o., BID | Significant tumor regression |

| HCT116 BRCA2 +/+ Xenograft | This compound | 80 mg/kg, p.o., BID | No significant inhibition |

| Table 3: In vivo efficacy of this compound in a mouse xenograft model. The data demonstrates potent and selective anti-tumor activity in the HR-deficient model. Sourced from Bubenik et al., 2022.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Polθ Polymerase Inhibition Assay (PicoGreen-based)

This assay quantifies the polymerase activity of Polθ by measuring the amount of double-stranded DNA synthesized.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA, and 25 µM dNTPs.

-

Substrate Preparation: Use a primed DNA template, consisting of a single-stranded DNA template annealed to a shorter, complementary primer.

-

Enzyme and Inhibitor Incubation: Add recombinant human Polθ enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the primed DNA template to the enzyme-inhibitor mixture. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of 50 mM EDTA.

-

Quantification: Add PicoGreen dsDNA quantitation reagent to the reaction wells. Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Seed isogenic HCT116 BRCA2 +/+ and BRCA2 -/- cells in 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 30 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the luminescence readings to the DMSO-treated controls. Plot the cell viability against the log of the inhibitor concentration and calculate the IC50 values using non-linear regression.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Use immunodeficient mice (e.g., female athymic nude mice).

-

Cell Implantation: Subcutaneously implant HCT116 BRCA2 -/- or BRCA2 +/+ cells (e.g., 5 x 10^6 cells in a solution with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally (p.o.) twice daily (BID) at the specified dose (e.g., 80 mg/kg). The vehicle group receives the formulation buffer.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.

-

Data Analysis: Compare the tumor volumes between the treated and vehicle groups to determine the extent of tumor growth inhibition.

Conclusion

This compound is a highly potent and selective inhibitor of DNA Polymerase Theta, a key enzyme in the MMEJ pathway. By targeting Polθ, this compound effectively disrupts a critical DNA repair mechanism in cancer cells that are deficient in homologous recombination. The robust preclinical data, demonstrating both in vitro and in vivo synthetic lethality, highlight the significant potential of this compound as a targeted therapy for patients with HR-deficient tumors. The detailed methodologies provided in this guide serve as a resource for researchers in the fields of oncology and drug development to further investigate the role of Polθ inhibition in cancer treatment.

References

- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Microhomology-Mediated End-Joining Promoted by Human DNA Polymerase Theta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RP-6685 in DNA Double-Strand Break Repair: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RP-6685, a potent and selective inhibitor of DNA Polymerase Theta (Polθ), and its impact on the intricate process of DNA double-strand break (DSB) repair. The information presented herein is intended for professionals in the fields of cancer biology, pharmacology, and drug development who are focused on novel therapeutic strategies targeting DNA damage response (DDR) pathways.

Introduction to DNA Double-Strand Breaks and Repair Pathways

DNA double-strand breaks are highly cytotoxic lesions that can lead to genomic instability and cell death if not properly repaired.[1][2] Eukaryotic cells have evolved several distinct pathways to repair DSBs, primarily non-homologous end joining (NHEJ) and homologous recombination (HR).[1][2] A third, alternative pathway known as microhomology-mediated end-joining (MMEJ), or alternative end-joining (alt-EJ), is also utilized, particularly when NHEJ or HR is compromised.[1][2][3] MMEJ is an error-prone repair mechanism that relies on short stretches of sequence homology to align and ligate broken DNA ends.[1][4][5]

Central to the MMEJ pathway is DNA Polymerase Theta (Polθ), a unique enzyme with both helicase and polymerase domains.[3][5] Polθ's polymerase activity is crucial for filling in DNA gaps during MMEJ.[1] Notably, Polθ is often overexpressed in cancer cells and its inhibition has emerged as a promising therapeutic strategy, especially in tumors with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations.[1][2][3][6] This concept of synthetic lethality, where the inhibition of one pathway (Polθ-mediated MMEJ) is selectively lethal to cells with a pre-existing defect in another pathway (HR), forms the basis for the development of Polθ inhibitors like this compound.[1]

This compound: A Selective Inhibitor of Polymerase Theta

This compound is an orally bioavailable small molecule that potently and selectively inhibits the DNA polymerase activity of Polθ.[1][2][6][7][8] By targeting Polθ, this compound effectively disrupts the MMEJ pathway, leading to an accumulation of DNA damage and subsequent cell death in HR-deficient cancer cells.[7]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| PicoGreen Assay | Human Polθ (polymerase domain) | 5.8 nM | [7][8][9] |

| Primer Extension Assay | Full-length Human Polθ (polymerase activity) | 550 pM | [9][10] |

| Cellular Proliferation Assay | HCT116 BRCA2-/- cells | ~1 µM | [2] |

| Cellular MMEJ Assay | HEK293 LIG4-/- cells | 0.94 µM | [9][10] |

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Animal Model | Tumor Cell Line | Treatment | Outcome | Reference |

| Nude Mice | HCT116 BRCA2-/- | This compound (80 mg/kg, p.o., BID for 21 days) | Tumor regression observed in the first 8 days of treatment.[7][9] | [2][7][9] |

| Nude Mice | HCT116 BRCA2+/+ | This compound (80 mg/kg, p.o., BID for 21 days) | No significant inhibition of tumor growth. | [7][9] |

Mechanism of Action: Inhibition of the MMEJ Pathway

This compound exerts its anti-tumor effect by specifically inhibiting the polymerase function of Polθ, a critical step in the MMEJ pathway. The diagram below illustrates the MMEJ pathway and the point of intervention by this compound.

Caption: The Microhomology-Mediated End-Joining (MMEJ) Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Polθ Primer Extension Assay (Picogreen-based)

This assay quantifies the polymerase activity of Polθ by measuring the amount of double-stranded DNA (dsDNA) synthesized.

Materials:

-

Recombinant human Polθ (polymerase domain)

-

Primer-template DNA substrate

-

dNTPs

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

This compound or other test compounds

-

PicoGreen dsDNA quantitation reagent

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, primer-template DNA substrate, and dNTPs.

-

Add varying concentrations of this compound or a vehicle control to the wells of the microplate.

-

Initiate the reaction by adding the recombinant Polθ enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the PicoGreen reagent to each well and incubate in the dark for 5 minutes.

-

Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

-

Calculate the percent inhibition of Polθ activity for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Materials:

-

HCT116 BRCA2+/+ and BRCA2-/- cell lines

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed the HCT116 BRCA2+/+ and BRCA2-/- cells into 96-well plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the results to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

HCT116 BRCA2-/- tumor cells

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant HCT116 BRCA2-/- cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 80 mg/kg) or the vehicle control orally, twice daily (BID), for the duration of the study (e.g., 21 days).

-

Measure the tumor volume using calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

Caption: Workflow for an In Vivo Xenograft Efficacy Study of this compound.

Pharmacodynamic Marker: γH2AX

A key indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, resulting in γH2AX.[11][12][13] Increased levels of γH2AX serve as a biomarker for DNA damage.[11][12][13] Treatment with this compound in BRCA2-deficient tumor models has been shown to enhance the levels of γH2AX, confirming its mechanism of action in inducing DNA damage.[7] The analysis of γH2AX can be performed on tumor tissues from xenograft studies using techniques such as immunohistochemistry or western blotting.

Conclusion

This compound is a promising, orally bioavailable inhibitor of Polθ that demonstrates potent and selective activity against HR-deficient cancer cells. Its mechanism of action, centered on the disruption of the MMEJ pathway, leads to the accumulation of lethal DNA damage in tumors with compromised homologous recombination. The preclinical data strongly support the continued investigation of this compound as a targeted therapy for cancers harboring BRCA mutations and other defects in the HR pathway. Further clinical development will be crucial in determining its therapeutic potential in this patient population.

References

- 1. Mechanism of Microhomology-Mediated End-Joining Promoted by Human DNA Polymerase Theta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of microhomology-mediated end-joining promoted by human DNA polymerase θ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 11. Functional relevance of the histone γH2Ax in the response to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for RP-6685 Inhibition of DNA Polymerase Theta (Polθ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway, has emerged as a critical synthetic lethal target in cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations. RP-6685 is a potent and selective small-molecule inhibitor of the polymerase activity of Polθ. This document provides an in-depth technical overview of the structural and molecular basis of Polθ inhibition by this compound, including quantitative data on its inhibitory activity, detailed experimental methodologies for key assays, and visualizations of the inhibitory mechanism and experimental workflows.

Introduction to Polθ and its Role in Cancer

Human DNA Polymerase Theta (Polθ) is a large, multifunctional enzyme possessing both a C-terminal DNA polymerase domain and an N-terminal helicase domain with ATPase activity.[1][2] Polθ plays a crucial role in the MMEJ pathway, an error-prone DNA double-strand break (DSB) repair mechanism that utilizes short microhomologous sequences to ligate broken DNA ends.[2][3] In healthy cells with proficient homologous recombination (HR), Polθ and the MMEJ pathway are largely redundant. However, in cancer cells with HR deficiencies, such as those with BRCA1 or BRCA2 mutations, the reliance on Polθ for DNA repair and survival is significantly increased. This synthetic lethal relationship makes Polθ an attractive therapeutic target for the selective elimination of cancer cells.[1][2]

This compound: A Potent and Selective Polθ Inhibitor

This compound is an orally bioavailable small molecule that has been identified as a potent and selective inhibitor of the polymerase domain of Polθ.[1][3][4] It was discovered through a high-throughput screening campaign and subsequent structure-based drug design.[1][5] this compound has demonstrated significant antitumor efficacy in preclinical models of HR-deficient cancers.[1][3][4]

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound against Polθ has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Polθ

| Assay Type | Enzyme/System | IC50 Value | Reference |

| PicoGreen Assay | Polθ polymerase domain | 5.8 nM | [1][4] |

| Full-Length Polθ Polymerase Activity | Full-length Polθ | 550 pM | [3][4] |

| ATPase Activity Assay | Full-length Polθ | Inactive | [3][4] |

Table 2: Cellular and In Vivo Activity of this compound

| Assay/Model Type | Cell Line/Model | Endpoint | Value | Reference |

| Cell-Based MMEJ Assay | HEK293 LIG4-/- cells | IC50 | 0.94 µM | [4] |

| Cell Proliferation Assay | HCT116 BRCA2-/- cells | Inhibition | Dose-dependent | [3] |

| In Vivo Xenograft Model | HCT116 BRCA2-/- mice | Antitumor Efficacy | Significant tumor regression | [3][4] |

| In Vivo Xenograft Model | HCT116 BRCA2+/+ mice | Antitumor Efficacy | No inhibition of tumor growth | [4] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference |

| Bioavailability (F) | 66% | [3] |

| Half-life (t1/2) | 0.4 hours | [3] |

| Clearance (CL) | 36.8 mL/min/kg | [1] |

| Volume of distribution (Vdss) | 1.1 L/kg | [1] |

Structural Basis of Allosteric Inhibition

X-ray crystallography studies of a close analog of this compound (compound 14) in complex with the polymerase domain of Polθ (PDB ID: 8E23) have revealed the structural basis for its inhibitory activity.[2][6]

This compound binds to an allosteric pocket located in the "fingers" subdomain of the Polθ polymerase domain, distant from the active site.[2][7] This binding induces a conformational change that locks the enzyme in a closed state, trapping it on the DNA substrate. This "enzyme-DNA trapping" mechanism prevents the catalytic cycle from proceeding, thereby inhibiting DNA synthesis.[2]

The binding of the inhibitor is stabilized by a network of hydrophobic interactions and a key salt bridge between Arg2419 and Glu2365, which effectively clamps the molecule in the allosteric pocket.[2] The bis(trifluoromethyl)phenyl moiety of the inhibitor series occupies a hydrophobic cavity, contributing to the high binding affinity.[8]

Detailed Experimental Protocols

Polθ PicoGreen Assay (Primary Screening Assay)

This assay quantifies the amount of double-stranded DNA (dsDNA) synthesized by the Polθ polymerase domain.

Materials:

-

Polθ enzyme

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay Buffer: 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and glycerol.[1]

-

DNA/dNTP solution: A mixture of a DNA primer/template substrate and dNTPs.

-

PicoGreen dsDNA quantitation reagent

-

Stop solution

-

384-well microplate

Procedure:

-

Prepare a 10-point concentration response of the test inhibitors in DMSO.

-

In a microplate, incubate the Polθ enzyme with the inhibitors for 15 minutes at 37°C in the assay buffer.

-

Initiate the polymerase reaction by adding the DNA/dNTP solution.

-

Centrifuge the microplate for 10 seconds and incubate for 120 minutes at 37°C.

-

Stop the reaction by adding the PicoGreen/stop solution.

-

After a 5-minute incubation, measure the fluorescence intensity.

-

Calculate the percent inhibition relative to DMSO controls (with and without enzyme).

Continuous (Kinetic) Primer-Extension Assay

This assay provides real-time kinetic data on Polθ inhibition.

Materials:

-

Polθ enzyme

-

Test compounds (e.g., this compound)

-

Primer/template DNA substrate

-

dNTPs

-

A real-time fluorescence or absorbance plate reader

Procedure:

-

The assay is set up similarly to the PicoGreen assay but in a format compatible with a kinetic plate reader.

-

The reaction is initiated by the addition of dNTPs.

-

The increase in dsDNA is monitored in real-time by the incorporation of an intercalating dye.

-

Initial reaction velocities are calculated from the linear phase of the reaction progress curves.

-

Kinetic parameters (e.g., Ki) can be determined by measuring the initial velocities at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Conclusion

This compound is a potent and selective allosteric inhibitor of the polymerase activity of Polθ. Its mechanism of action, which involves trapping the enzyme on DNA, provides a strong rationale for its synthetic lethal activity in HR-deficient cancer cells. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug developers working on Polθ inhibitors and related cancer therapies. The continued investigation of this compound and other Polθ inhibitors holds significant promise for the development of novel precision oncology treatments.

References

- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

RP-6685: A Technical Whitepaper on the Discovery and Development of a Potent and Selective Polθ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of RP-6685, a potent, selective, and orally bioavailable inhibitor of DNA Polymerase Theta (Polθ). This compound has demonstrated significant preclinical efficacy in homologous recombination (HR)-deficient cancer models, highlighting its potential as a targeted therapeutic agent. This whitepaper details the quantitative data supporting its activity, the experimental protocols utilized in its characterization, and the underlying signaling pathways.

Introduction

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.[1] In healthy cells with proficient homologous recombination (HR), TMEJ plays a minor role. However, in cancer cells with HR deficiencies, such as those with BRCA1/2 mutations, reliance on TMEJ for survival is heightened. This creates a synthetic lethal relationship, where inhibiting Polθ in HR-deficient tumors leads to catastrophic DNA damage and cell death, while sparing normal tissues.[2][3] this compound was developed to exploit this vulnerability.

Discovery and Optimization

This compound was identified through a high-throughput screening (HTS) campaign of 350,000 compounds.[4] The initial hit, a pyrazole compound with an IC50 of 11 μM, was optimized through structure-based drug design and medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.[4]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key step is a one-pot, three-component Claisen condensation, followed by amide coupling to afford the desired N2-regioisomer.[5] Further modifications were introduced to enhance metabolic stability, including the strategic placement of fluorine atoms.[5]

Mechanism of Action

This compound is a selective inhibitor of the polymerase domain of Polθ.[4][6] By inhibiting the polymerase activity of Polθ, this compound disrupts the TMEJ pathway, preventing the repair of DNA double-strand breaks in HR-deficient cancer cells. This leads to the accumulation of DNA damage and subsequent cell death.

Theta-Mediated End Joining (TMEJ) Pathway

The TMEJ pathway is a multi-step process initiated by the resection of DNA double-strand breaks to create 3' single-stranded DNA (ssDNA) tails.

Figure 1: The Theta-Mediated End Joining (TMEJ) Pathway and the point of inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays.

In Vitro Potency

| Assay Type | Target | IC50 | Reference |

| PicoGreen Assay | Polθ Polymerase Domain | 5.8 nM | [7] |

| Full-Length Polθ Activity | Full-Length Polθ | 550 pM | [7] |

| Cellular Assay (HEK293 LIG4-/-) | Cellular Polθ Activity | 0.94 µM | [7] |

In Vivo Pharmacokinetics in Mice

| Parameter | Value | Route | Reference |

| Clearance (CL) | 36.8 mL/min/kg | IV | [8] |

| Volume of Distribution (Vdss) | 1.1 L/kg | IV | [8] |

| Half-life (t1/2) | 0.4 hours | IV | [8] |

| Oral Bioavailability (F) | 66% | PO | [8] |

Experimental Protocols

High-Throughput Screening (HTS) Protocol

The initial identification of the lead compound for this compound was performed using a DNA primer extension assay with PicoGreen detection.

Figure 2: High-Throughput Screening (HTS) workflow for the identification of Polθ inhibitors.

Detailed Methodology:

-

Compound Plating: 350,000 compounds were dispensed into 384-well assay plates.[4]

-

Reagent Addition: A reaction mixture containing the human Polθ polymerase domain (amino acids 1819–2590), a DNA primer/template substrate, and dNTPs was added to each well.[4]

-

Incubation: Plates were incubated at room temperature to allow for the enzymatic reaction to proceed.

-

Detection: PicoGreen dsDNA reagent was added to each well. The fluorescence intensity, which is proportional to the amount of double-stranded DNA synthesized, was measured using a plate reader at an excitation wavelength of 480 nm and an emission wavelength of 520 nm.[9][10]

-

Hit Identification: Compounds that significantly reduced the fluorescence signal compared to controls were identified as potential inhibitors.

In Vivo Xenograft Study Protocol

The antitumor efficacy of this compound was evaluated in a BRCA2-deficient human colorectal carcinoma (HCT116) xenograft model.

Figure 3: Workflow for the in vivo HCT116 BRCA2-/- xenograft study.

Detailed Methodology:

-

Cell Line: HCT116 human colorectal carcinoma cells with a homozygous knockout of the BRCA2 gene were used.[11][12]

-

Animal Model: Immunocompromised nude mice were utilized for tumor implantation.[11]

-

Tumor Implantation: HCT116 BRCA2-/- cells were implanted subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received this compound administered orally (p.o.) at a dose of 80 mg/kg twice daily (BID) for 21 days.[7][8] The control group received the vehicle.

-

Efficacy Evaluation: Tumor volume and body weight were measured regularly throughout the study. Efficacy was determined by comparing the tumor growth in the treated group to the vehicle control group.

Conclusion

This compound is a promising, orally bioavailable, and selective inhibitor of Polθ with demonstrated preclinical activity in HR-deficient cancer models. Its mechanism of action, targeting the TMEJ pathway, represents a validated synthetic lethal approach for the treatment of cancers with specific DNA repair deficiencies. The data presented in this whitepaper supports the continued development of this compound as a potential targeted therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Essential roles for Polymerase θ mediated end-joining in repair of chromosome breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stepwise requirements for Polymerases δ and θ in Theta-mediated end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 9. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 10. protocols.io [protocols.io]

- 11. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 12. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

Target Validation of RP-6685: A Potent and Selective Polθ Inhibitor for HR-Deficient Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of the polymerase domain of DNA polymerase theta (Polθ). Polθ plays a critical role in a DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ), which is a major repair mechanism in cancer cells deficient in homologous recombination (HR), such as those harboring BRCA1 or BRCA2 mutations. This dependency creates a synthetic lethal relationship, where inhibition of Polθ by this compound leads to selective killing of HR-deficient cancer cells while sparing normal cells. This technical guide provides a comprehensive overview of the target validation for this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.

Introduction: The Rationale for Targeting Polθ in Cancer

DNA double-strand breaks are one of the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved multiple pathways to repair DSBs, with homologous recombination (HR) and non-homologous end joining (NHEJ) being the two major mechanisms. In HR-deficient tumors, such as those with mutations in BRCA1 or BRCA2, cancer cells become heavily reliant on alternative, more error-prone repair pathways for survival. One such pathway is theta-mediated end joining (TMEJ), which is uniquely dependent on the enzymatic activities of DNA polymerase theta (Polθ).

Polθ is a multifunctional enzyme with an N-terminal helicase domain and a C-terminal polymerase domain. It is overexpressed in a variety of cancers and its expression is often associated with poor prognosis. The TMEJ pathway, mediated by Polθ, is a form of alternative end-joining that utilizes microhomology to anneal and repair DSBs. The reliance of HR-deficient cancer cells on TMEJ for survival presents a therapeutic window for selective targeting. This compound was developed as a potent and selective inhibitor of the Polθ polymerase domain to exploit this synthetic lethal vulnerability.

This compound: Mechanism of Action

This compound selectively inhibits the polymerase activity of Polθ, thereby disrupting the TMEJ pathway. In HR-deficient cancer cells, the inhibition of Polθ leads to the accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death. Normal cells, with intact HR machinery, are less dependent on TMEJ and are therefore less sensitive to the effects of this compound.

Signaling Pathway Diagram

Caption: Theta-Mediated End Joining (TMEJ) Pathway and Inhibition by this compound.

Preclinical Data Summary

The preclinical activity of this compound has been evaluated in various in vitro and in vivo models.

In Vitro Potency and Selectivity

| Assay Type | Target | Cell Line | IC50 | Reference |

| PicoGreen Assay | Polθ Polymerase Activity | - | 5.8 nM | [1] |

| Cell Viability Assay | HR-deficient (BRCA2-/-) | HCT116 | Potent Inhibition | [2] |

| Cell Viability Assay | HR-proficient (BRCA2+/+) | HCT116 | Minimal Effect | [2] |

In Vivo Efficacy in Xenograft Models

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Mouse Xenograft | BRCA2-/- HCT116 | This compound (80 mg/kg, p.o., BID) | Tumor regression in the first 8 days | [1] |

| Mouse Xenograft | BRCA2+/+ HCT116 | This compound (80 mg/kg, p.o., BID) | No significant tumor growth inhibition | [1] |

Experimental Protocols

This section provides an overview of key experimental protocols for the validation of Polθ inhibitors like this compound.

Polθ Enzymatic Assay (PicoGreen Assay)

This assay quantifies the polymerase activity of Polθ by measuring the amount of double-stranded DNA (dsDNA) synthesized.

Principle: The PicoGreen dye specifically binds to dsDNA, and its fluorescence is proportional to the amount of dsDNA present.

Materials:

-

Recombinant human Polθ enzyme

-

DNA template/primer substrate

-

dNTPs

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

PicoGreen dsDNA quantitation reagent

-

This compound or other test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, DNA template/primer, dNTPs, and the test compound.

-

Initiate the reaction by adding the Polθ enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the PicoGreen reagent to each well and incubate in the dark.

-

Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/528 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability and Proliferation Assays

These assays assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Principle: Assays like CellTiter-Glo® (Promega) measure ATP levels as an indicator of metabolically active cells.

Materials:

-

HR-deficient and HR-proficient cancer cell lines (e.g., isogenic HCT116 BRCA2-/- and BRCA2+/+)

-

Cell culture medium and supplements

-

This compound

-

96-well clear or white-walled microplates

-

CellTiter-Glo® reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72-120 hours).

-

Add the CellTiter-Glo® reagent to each well and incubate.

-

Measure the luminescence.

-

Normalize the results to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

HR-deficient and HR-proficient cancer cell lines

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells subcutaneously into the flanks of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at the desired dose and schedule.

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

Experimental Workflow Diagram

Caption: A general experimental workflow for the validation of a Polθ inhibitor.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of HR-deficient cancers. Its potent and selective inhibition of Polθ provides a clear mechanism for its synthetic lethal activity. The preclinical data strongly support its further development. Future research should focus on identifying predictive biomarkers of response beyond BRCA mutations, exploring combination therapies (e.g., with PARP inhibitors), and elucidating potential mechanisms of resistance. The successful clinical translation of this compound could provide a much-needed treatment option for a well-defined patient population with a high unmet medical need.

References

The Selective Inhibition of DNA Polymerase Theta by RP-6685: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, has emerged as a critical target in oncology, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those harboring BRCA1/2 mutations. RP-6685 is a potent and orally bioavailable small molecule inhibitor of the polymerase domain of Polθ. This document provides an in-depth technical guide on the selectivity profile of this compound against other human DNA polymerases, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific concepts.

Introduction to this compound and its Mechanism of Action

This compound is a selective inhibitor of the DNA polymerase activity of human Polθ.[1][2][3] It has demonstrated significant antitumor efficacy in preclinical models of HR-deficient cancers.[1][4] The compound resulted from a high-throughput screening campaign and subsequent structure-based drug design efforts aimed at identifying potent and selective Polθ inhibitors.[4][5]

The mechanism of action of this compound is noncompetitive, indicating that it does not bind to the active site for dNTPs.[4] Instead, it is believed to bind to a distinct site on the Polθ enzyme. This allosteric inhibition is a key feature of its pharmacological profile.

Selectivity Profile of this compound

A hallmark of a valuable therapeutic agent is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects and associated toxicities. This compound has been rigorously profiled against a panel of other human DNA polymerases to ascertain its selectivity.

Quantitative Selectivity Data

The inhibitory activity of this compound against various DNA polymerases was quantified by determining the half-maximal inhibitory concentration (IC50). The data clearly demonstrates the exquisite selectivity of this compound for Polθ.

| DNA Polymerase | IC50 (µM) | Assay Type |

| DNA Polymerase Theta (Polθ) | 0.00055 | Full-Length Enzyme Assay |

| 0.0058 | PicoGreen Assay | |

| DNA Polymerase Alpha (Polα) | >100 | Not Specified |

| DNA Polymerase Epsilon (Polε) | >100 | Not Specified |

| DNA Polymerase Gamma (Polγ) | >100 | Not Specified |

| DNA Polymerase Lambda (Polλ) | >100 | Not Specified |

| DNA Polymerase Mu (Polµ) | >100 | Not Specified |

Table 1: In vitro inhibitory potency of this compound against a panel of human DNA polymerases. Data sourced from Bubenik et al., 2022.

Experimental Protocols

The determination of the selectivity profile of this compound relies on robust biochemical assays. The following sections detail the general methodologies employed in these key experiments.

DNA Polymerase Inhibition Assay using PicoGreen Quantification

This assay measures the amount of double-stranded DNA (dsDNA) synthesized by a DNA polymerase, which is quantified using the fluorescent intercalating dye PicoGreen.

Principle: The fluorescence of PicoGreen increases significantly upon binding to dsDNA. In an in vitro polymerase reaction, the amount of dsDNA produced is directly proportional to the polymerase activity. An inhibitor will reduce the amount of dsDNA synthesized, leading to a decrease in fluorescence.

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing the specific DNA polymerase, a DNA template-primer, deoxynucleotide triphosphates (dNTPs), and the appropriate reaction buffer.

-

Inhibitor Addition: A dilution series of this compound is added to the reaction mixtures. Control reactions without the inhibitor are also prepared.

-

Incubation: The reactions are incubated at the optimal temperature for the specific polymerase to allow for DNA synthesis.

-

Quenching: The reaction is stopped, typically by the addition of a chelating agent like EDTA.

-

PicoGreen Staining: The PicoGreen dye is added to the reaction products and incubated in the dark.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for the PicoGreen dye (e.g., ~480 nm excitation and ~520 nm emission).

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Primer Extension Assay

This assay directly measures the ability of a DNA polymerase to extend a labeled primer annealed to a DNA template.

Principle: A fluorescently or radioactively labeled DNA primer is annealed to a template strand. The DNA polymerase extends the primer by incorporating dNTPs. The extension products are then separated by size using gel electrophoresis. The presence of an inhibitor will result in a decrease in the amount or length of the extended products.

Protocol Outline:

-

Substrate Preparation: A DNA template and a labeled (e.g., with a fluorescent dye like FAM) primer are annealed to form a template-primer substrate.

-

Reaction Setup: The reaction mixture is prepared with the specific DNA polymerase, the template-primer substrate, dNTPs, and the reaction buffer.

-

Inhibitor Addition: Different concentrations of this compound are added to the reactions.

-

Incubation: The reactions are incubated to allow for primer extension.

-

Reaction Termination: The reaction is stopped, for example, by adding a stop solution containing a denaturing agent and a loading dye.

-

Gel Electrophoresis: The reaction products are separated by size on a denaturing polyacrylamide gel.

-

Visualization and Quantification: The gel is imaged to detect the labeled DNA fragments. The intensity of the bands corresponding to the full-length extension product is quantified.

-

Data Analysis: The band intensities are plotted against the inhibitor concentration to calculate the IC50 value.

Visualizing Selectivity and Experimental Workflow

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

Caption: Experimental workflow for determining the selectivity profile of this compound.

Caption: Conceptual diagram of the selective inhibition of DNA Polymerase Theta by this compound.

Conclusion

The data presented in this technical guide unequivocally demonstrates that this compound is a highly potent and selective inhibitor of DNA Polymerase Theta. Its lack of significant activity against other major human DNA polymerases underscores its targeted mechanism of action. This exquisite selectivity profile, coupled with its oral bioavailability, positions this compound as a promising therapeutic candidate for the treatment of HR-deficient cancers. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Foundational Research on DNA Polymerase Theta (Polθ) and its Inhibition by RP-6685

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on DNA Polymerase Theta (Polθ), a critical enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway, and its potent inhibition by the selective, orally bioavailable compound RP-6685. This document details the molecular functions of Polθ, the mechanism of action of this compound, and the experimental methodologies used to characterize this interaction, positioning Polθ as a promising target in precision oncology.

Foundational Biology of DNA Polymerase Theta (Polθ)